7-Methyl-6-mercaptopurine

Pharmacogenomics Enzyme Kinetics Thiopurine Metabolism

Why settle for 6-MP's metabolic variability? 7-Methyl-6-mercaptopurine directly inhibits PRPP amidotransferase, bypassing prodrug activation and TPMT-driven methylation that confound 6-MP research. With a defined Km of 231 μM for TPMT, it's the superior analytical standard for enzyme phenotyping and inhibitor screening. Ideal for purine starvation studies without DNA incorporation artifacts. Choose mechanistic precision over generic class equivalence.

Molecular Formula C6H6N4S
Molecular Weight 166.21 g/mol
CAS No. 3324-79-6
Cat. No. B1664199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-6-mercaptopurine
CAS3324-79-6
Synonyms7-Methyl-6-mercaptopurine;  6-Mercapto-7-methylpurine;  7-Methyl-6-thiopurine
Molecular FormulaC6H6N4S
Molecular Weight166.21 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=S)N=CN2
InChIInChI=1S/C6H6N4S/c1-10-3-9-5-4(10)6(11)8-2-7-5/h2-3H,1H3,(H,7,8,11)
InChIKeyFBGNWVFKAYFTRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-6-mercaptopurine (CAS 3324-79-6): Procurement-Ready Profile of a Methylated Thiopurine Antimetabolite


7-Methyl-6-mercaptopurine (CAS 3324-79-6) is a synthetic, methylated derivative of the thiopurine antimetabolite 6-mercaptopurine . Characterized by a molecular formula of C6H6N4S and a molecular weight of 166.20 g/mol, it functions primarily as an inhibitor of purine de novo synthesis via targeting of PRPP amidotransferase, thereby disrupting the production of IMP, DNA, and RNA . Notably, it is also a defined substrate for the clinically critical enzyme thiopurine methyltransferase (TPMT), with characterized enzyme kinetics [1].

Why 6-Mercaptopurine or 6-Thioguanine Cannot Simply Replace 7-Methyl-6-mercaptopurine


In the thiopurine class, minor structural changes, such as methylation at the N7 position, lead to fundamentally different metabolic fates and molecular targets [1]. While 6-mercaptopurine and 6-thioguanine are prodrugs requiring complex, multi-step intracellular anabolism to active thioguanine nucleotides (TGNs) for DNA incorporation, 7-Methyl-6-mercaptopurine operates as a direct inhibitor of the first committed step in de novo purine biosynthesis, PRPP amidotransferase . This action is independent of the prodrug conversion pathway, thus avoiding the genetic variability and competitive methylation by TPMT that heavily influences the efficacy and toxicity of its parent compound, 6-MP [2]. Procurement based on generic class equivalence overlooks these critical, quantifiable differences in mechanism, metabolism, and TPMT substrate specificity, which are detailed below.

Quantitative Differentiators for 7-Methyl-6-mercaptopurine vs. Parent and In-Class Analogs


TPMT Substrate Specificity: Quantified Enzyme Kinetics Differentiate 7-Methyl-6-MP from 6-Mercaptopurine

As a substrate for purified human kidney thiopurine methyltransferase (TPMT), 7-Methyl-6-mercaptopurine demonstrates specific Michaelis-Menten kinetics. In a study of 18 purine derivatives, it exhibited a Km of 231 μM and a Vmax of 2340 U/mg protein [1]. These values indicate a specific affinity and turnover rate with the enzyme responsible for the major inactivation pathway of thiopurines.

Pharmacogenomics Enzyme Kinetics Thiopurine Metabolism

Cell Proliferation Inhibition: Potency Comparison of 7-Methyl-6-MP in CCRF-CEM Leukemia Cells

In a comparative cell proliferation assay using human CCRF-CEM leukemia cells, the IC50 of 7-Methyl-6-mercaptopurine was determined to be 0.02 μM after a 72-hour exposure [1]. This represents potent inhibition of cell growth at sub-micromolar concentrations.

Leukemia Research Cytotoxicity Assays Antimetabolite Pharmacology

Mechanistic Divergence: 7-Methyl-6-MP Bypasses Prodrug Activation Required by 6-Mercaptopurine

7-Methyl-6-mercaptopurine acts as a direct inhibitor of PRPP amidotransferase, the first committed step of de novo purine synthesis, without requiring intracellular conversion . This contrasts fundamentally with the prodrug 6-mercaptopurine, which must be metabolically activated to thioguanine nucleotides (TGNs) to exert its primary cytotoxic effect [1].

Drug Mechanism Prodrug Metabolism Purine Biosynthesis

Divergent Catabolism: Distinct In Vivo Metabolic Pathways Separate 7-Methyl-6-MP from 6-Mercaptopurine

A comparative in vivo metabolism study in rats using radiolabeled S35 revealed that the major catabolic pathways for 6-mercaptopurine (6-MP) and 6-methylmercaptopurine (6-MeMP) are divergent. The study concluded that inorganic sulfate, a major metabolite of 6-MeMP, is derived from the 6-methyl analog without requiring intermediate cleavage back to 6-MP [1].

Drug Metabolism Pharmacokinetics In Vivo Studies

High-Impact Scientific and Industrial Use Cases for 7-Methyl-6-mercaptopurine


Pharmacogenomics: In Vitro TPMT Enzyme Activity Assays and Substrate Profiling

Given its well-defined enzyme kinetics as a substrate for TPMT (Km of 231 μM, Vmax of 2340 U/mg protein) [1], 7-Methyl-6-MP is an ideal analytical standard for characterizing TPMT activity in human tissue homogenates or recombinant enzyme systems. Its slower turnover rate compared to 6-MP allows for more precise measurement in assays designed to detect TPMT genetic polymorphisms or to screen for enzyme inhibitors, providing a robust and validated alternative substrate for this clinically important enzyme.

Leukemia and Immunology Research: Investigating Purine De Novo Synthesis Inhibition

For researchers studying the specific consequences of inhibiting the first committed step of de novo purine biosynthesis, 7-Methyl-6-MP is the preferred tool. Its potent, sub-micromolar inhibition of CCRF-CEM leukemia cell proliferation (IC50 = 0.02 μM) [2] and its direct action on PRPP amidotransferase, independent of the prodrug activation and DNA incorporation steps required by 6-MP , allow for clean, mechanism-focused experiments. This is particularly valuable in studies aiming to isolate the effects of purine starvation from those of DNA damage caused by nucleotide analog incorporation.

In Vivo Pharmacokinetic and Metabolism Studies Requiring a Simplified Metabolite Profile

7-Methyl-6-MP serves as a critical comparator in in vivo studies aimed at dissecting the complex metabolism of thiopurine drugs. Its catabolic pathway, which directly yields inorganic sulfate without reverting to 6-MP, provides a simplified metabolite profile in vivo [3]. This makes it a valuable reference compound for validating analytical methods (e.g., LC-MS/MS) for thiopurine metabolite detection and for establishing baseline data when investigating the metabolic contributions of enzymes like TPMT and xanthine oxidase in animal models.

Chemical Synthesis: Intermediate for Novel Purine Analogs and Azathioprine Derivatives

In medicinal chemistry and process development, 7-Methyl-6-MP is a documented synthetic intermediate. It has been specifically used in the synthesis of compounds derived from the immunosuppressant azathioprine . Its defined N7-methylation makes it a valuable building block for the generation of focused libraries of purine derivatives, allowing chemists to explore structure-activity relationships (SAR) around the purine scaffold with a validated starting material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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